molecular formula C16H13ClF2 B1607200 1,1'-(4-Chloro-1-butenylidene)bis(4-fluorobenzene) CAS No. 3311-94-2

1,1'-(4-Chloro-1-butenylidene)bis(4-fluorobenzene)

Cat. No.: B1607200
CAS No.: 3311-94-2
M. Wt: 278.72 g/mol
InChI Key: SGZXIWYCGSJFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(4-Chloro-1-butenylidene)bis(4-fluorobenzene) is a useful research compound. Its molecular formula is C16H13ClF2 and its molecular weight is 278.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-(4-Chloro-1-butenylidene)bis(4-fluorobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(4-Chloro-1-butenylidene)bis(4-fluorobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3311-94-2

Molecular Formula

C16H13ClF2

Molecular Weight

278.72 g/mol

IUPAC Name

1-[4-chloro-1-(4-fluorophenyl)but-1-enyl]-4-fluorobenzene

InChI

InChI=1S/C16H13ClF2/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h2-10H,1,11H2

InChI Key

SGZXIWYCGSJFEF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=CCCCl)C2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C(=CCCCl)C2=CC=C(C=C2)F)F

3311-94-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of cyclopropyl-(4-fluorophenyl)ketone (520 mg, 3.17 mmol) in THF (10 mL) was added 4-fluorophenyl magnesium bromide dropwise at 0° C. under N2 atmosphere. The reaction mixture was stirred for 1 h at 0° C., quenched by addition of brine and extracted with Et2O. The organic layer was then washed with NaHCO3 saturated aqueous solution and brine. It was then dried over MgSO4, filtered, concentrated in vacuo to give crude bis(4-fluorophenyl)-cyclopropylmethanol. It was used for ring opening reaction by following the procedure for formation of 4-chloro-1,1-diphenyl-1-butene without further purification. 1,1-Bis(4-fluorophenyl)-4-chloro-1-butene (780 mg, 88%) was obtained as a colorless oil. 1H NMR (CDCl3, 300 MHz) δ2.57 (q, 2H, J=6.9 Hz), 3.58 (t, 2H, J=6.9 Hz), 6.04 (t, 1H, J=7.3 Hz), 6.92-7.21 (m, 8H) ppm.
Quantity
520 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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